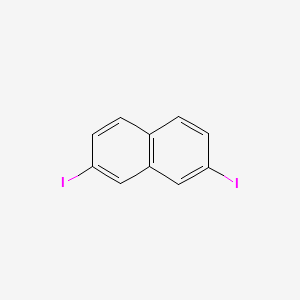

2,7-Diiodonaphthalene

Vue d'ensemble

Description

2,7-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It has a molecular weight of 379.97 and is typically stored in a dark place under an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of 2,7-diiodonaphthalene and its derivatives has been reported in the literature . One method involves the palladium-catalyzed amination of 2,7-diamino derivatives of naphthalene . Another method involves the use of 2,7-naphthalenedisulfonic acid sodium as a raw material, with sodium hydroxide and sodium oxide as alkali fusion reagents .

Molecular Structure Analysis

The molecular structure of 2,7-Diiodonaphthalene consists of a naphthalene core with two iodine atoms attached at the 2nd and 7th positions . The InChI code for 2,7-Diiodonaphthalene is 1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H .

Applications De Recherche Scientifique

Organic Synthesis

2,7-Diiodonaphthalene: is a valuable compound in organic synthesis. It serves as a precursor for the synthesis of various naphthalene derivatives through palladium-catalyzed coupling reactions . These derivatives are important for creating complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.

Material Science

In material science, 2,7-Diiodonaphthalene is utilized in the synthesis of organic semiconductors. Its iodine substituents can undergo further functionalization to create materials with specific electronic properties for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Pharmaceutical Research

The role of 2,7-Diiodonaphthalene in pharmaceutical research is linked to its potential as a building block for bioactive molecules. Its structure can be incorporated into larger compounds that may exhibit therapeutic activity. The iodine atoms present in the compound can also be used as a radiolabel for tracking in biological systems .

Analytical Chemistry

2,7-Diiodonaphthalene: finds applications in analytical chemistry as a standard for calibrating instruments like NMR, HPLC, and LC-MS. Its well-defined structure and properties make it suitable for use in method development and validation processes .

Environmental Science

While not directly used in environmental science, 2,7-Diiodonaphthalene can be studied using spectroscopic techniques to understand its behavior and breakdown in the environment. This can help in assessing the environmental impact of related compounds and in developing remediation strategies .

Biochemistry

In biochemistry, 2,7-Diiodonaphthalene can be used to study the interaction of iodinated aromatic compounds with biological macromolecules. It can serve as a model compound to understand the biochemical pathways that detoxify or metabolize halogenated aromatics .

Safety and Hazards

2,7-Diiodonaphthalene is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice if irritation occurs .

Propriétés

IUPAC Name |

2,7-diiodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWGMCDDHNYOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558924 | |

| Record name | 2,7-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diiodonaphthalene | |

CAS RN |

58556-77-7 | |

| Record name | 2,7-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrimidin-7-ylmethanol](/img/structure/B1627429.png)

![Benzo[d]isothiazol-6-amine](/img/structure/B1627434.png)

![4H-Pyrrolo[2,3-d]thiazole](/img/structure/B1627437.png)

![Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1627444.png)